2-Methyl-3-biphenylmethanol CAS number 76350-90-8
2-Methyl-3-biphenylmethanol CAS number 76350-90-8
An In-Depth Technical Guide to 2-Methyl-3-biphenylmethanol (CAS No. 76350-90-8)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-3-biphenylmethanol, a key chemical intermediate. With full editorial control, this document is structured to deliver practical, in-depth insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. The information herein is grounded in authoritative sources to ensure scientific integrity and trustworthiness.
Introduction and Significance
2-Methyl-3-biphenylmethanol, identified by CAS number 76350-90-8, is an organic compound featuring a biphenyl scaffold, a structure of considerable interest in medicinal chemistry and materials science.[1] Its history is tied to its utility as a versatile building block rather than a singular discovery event.[2] The molecule's architecture, which includes a reactive hydroxymethyl group and a methyl-substituted biphenyl core, makes it a valuable precursor in multi-step organic syntheses.[3]
Its primary significance lies in its role as a crucial intermediate in the production of high-value commercial chemicals, most notably the pyrethroid insecticide Bifenthrin.[2][3][4][5][6] Furthermore, the biphenyl motif is a recognized pharmacophore, and this compound serves as a starting material for creating novel therapeutic agents, including potential PD-L1 inhibitors for cancer immunotherapy.[2][4][6] This guide will elucidate the synthesis, applications, and technical properties of this important compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of all chemical research and development. The properties of 2-Methyl-3-biphenylmethanol are well-documented, ensuring its reliable identification and use in synthetic protocols.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 76350-90-8 | [1][7] |
| Molecular Formula | C₁₄H₁₄O | [1][7] |
| Molecular Weight | 198.26 g/mol | [7][8] |
| Appearance | White to light yellow crystalline powder | [4][9] |
| Melting Point | 73-76 °C | [4][9][10] |
| Boiling Point | 330.9 ± 11.0 °C (Predicted) | [9][10] |
| Density | 1.072 ± 0.06 g/cm³ (Predicted) | [9][10] |
| Solubility | Soluble in toluene, methanol, ethyl acetate, and acetone; insoluble in water.[11] Moderately soluble in organic solvents like chloroform.[1][8] |
Table 2: Spectroscopic Data for Structural Elucidation
| Spectrum Type | Key Data Points | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H) | [7] |
| ¹³C NMR | (101 MHz, CDCl₃) δ 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 77.1, 76.7, 64.1, 15.9 | [7] |
| IR (KBr) | 3350, 3049, 1600, 1465, 1050, 755 cm⁻¹ | [7] |
| HRMS (ESI) | Calculated for C₁₄H₁₄NaO⁺ [M+Na]⁺: 221.0937, found 221.0939 | [7] |
Synthesis Methodologies: A Tale of Two Reactions
The industrial and laboratory-scale synthesis of 2-Methyl-3-biphenylmethanol is dominated by two powerful and versatile reactions in organic chemistry: the Suzuki Coupling and the Grignard Reaction. The choice between these methods often depends on factors like starting material availability, cost, and desired scale.
The Suzuki Coupling Route: Precision in Biaryl Synthesis
The Suzuki coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and tolerance of various functional groups, making it ideal for constructing biphenyl derivatives.[12] This pathway typically involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an arylboronic acid.
Causality in Experimental Design:
-
Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, is essential for facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2][7]
-
Base: A base like sodium bicarbonate or sodium phosphate is required to activate the boronic acid component for transmetalation.[2][7][12]
-
Solvent System: A two-phase solvent system, such as toluene/ethanol/water, is often used to dissolve both the organic and inorganic reagents.[7]
-
Temperature: The reaction is typically heated (e.g., to 80 °C) to ensure a reasonable reaction rate and high conversion.[2][7]
Caption: Workflow for the Suzuki Coupling synthesis of 2-Methyl-3-biphenylmethanol.
Detailed Experimental Protocol: Suzuki Coupling A representative protocol based on published literature.[7]
-
Inert Atmosphere: To a reaction flask, add (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), Phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 μmol).[7]
-
Solvent Addition: Add ethanol (3.3 mL) and toluene (10 mL) to the flask.[7]
-
Reaction Initiation: Purge the system with an inert gas (e.g., argon). Add a 2M aqueous solution of sodium bicarbonate (10 mL).[7]
-
Heating: Heat the reaction mixture to 80 °C and maintain for 3 hours with stirring.[7]
-
Workup: After cooling, dilute the mixture with ethyl acetate (100 mL) and wash with a saturated NaCl solution (50 mL).[7]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the resulting residue by column chromatography on silica gel (hexane/ethyl acetate 12:1) to yield 2-Methyl-3-biphenylmethanol as a white solid (1.07g, 98% yield).[7]
The Grignard Reaction Route: A Classic C-C Bond Formation
An alternative and prominent synthetic pathway involves the use of a Grignard reagent.[2] This method is robust for forming carbon-carbon bonds. The synthesis can start from a halogenated biphenyl or be built up through sequential Grignard and coupling reactions.[2][11]
Causality in Experimental Design:
-
Grignard Reagent Formation: 3-chloro-2-methyl biphenyl reacts with magnesium (Mg) turnings in an anhydrous ether solvent (like THF or toluene) to form the (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride Grignard reagent.[2][13] The absence of water is critical to prevent quenching the highly reactive reagent.
-
Carbonyl Addition: The Grignard reagent then acts as a potent nucleophile, attacking an electrophilic carbonyl source. A source of formaldehyde, such as polyoxymethylene (paraformaldehyde), is used to introduce the hydroxymethyl group.[2][13]
-
Workup: The reaction is quenched with an acidic solution (e.g., dilute HCl) to neutralize the magnesium alkoxide intermediate and yield the final alcohol product.[13]
Caption: Key synthetic applications of 2-Methyl-3-biphenylmethanol.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Methyl-3-biphenylmethanol is paramount for ensuring personnel safety. The toxicological properties of this material have not been thoroughly investigated.
-
Hazard Identification: While not classified under GHS for physical, health, or environmental hazards, it may cause skin, eye, and respiratory irritation. [14]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [15] * Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure. [15] * Respiratory Protection: Use only in a well-ventilated area. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [15]* First Aid Measures:
-
Inhalation: Move the person to fresh air. [15][16] * Skin Contact: Wash off with soap and plenty of water. [16] * Eye Contact: Rinse cautiously with water for several minutes. [14][16] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. [14]In all cases of exposure, consult a physician. [16]* Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [14]
-
Conclusion
2-Methyl-3-biphenylmethanol (CAS 76350-90-8) is a chemical intermediate of significant value in both the agrochemical and pharmaceutical industries. Its synthesis is well-established through robust methods like Suzuki coupling and Grignard reactions, allowing for its efficient production. Its primary role as a precursor to the insecticide Bifenthrin and its emerging use in the synthesis of novel therapeutics underscore its continued importance in applied organic chemistry. This guide provides the foundational knowledge for scientists and researchers to confidently and safely utilize this versatile building block in their work.
References
-
Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol - PrepChem.com. (URL: [Link])
- CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google P
- CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google P
-
MSDS of 2-Methyl-3-biphenylmethanol. (URL: [Link])
-
The Chemical Synthesis Landscape: Applications of 2-Methyl-3-biphenylmethanol. (URL: [Link])
Sources
- 1. CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-Methyl-3-biphenylmethanol CAS#: 76350-90-8 [amp.chemicalbook.com]
- 7. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 8. Bifenthrin Impurity 9 - SRIRAMCHEM [sriramchem.com]
- 9. 76350-90-8 | CAS DataBase [m.chemicalbook.com]
- 10. haihangchem.com [haihangchem.com]
- 11. CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 12. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. aksci.com [aksci.com]
- 15. echemi.com [echemi.com]
- 16. capotchem.cn [capotchem.cn]
(Image generated for illustrative purposes)